Cas no 89583-92-6 (Pyrido[4,3-d]pyrimidine,4-chloro-)
Pyrido[4,3-d]pyrimidine,4-chloro- Chemical and Physical Properties
Names and Identifiers
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- Pyrido[4,3-d]pyrimidine,4-chloro-
- 4-Chloro-pyrido[4,3-d]pyrimidine
- 4-Chloropyrido[4,3-d]pyrimidine
- 4-Chlor-1,3,6-triaza-naphthalin
- 4-Chloropyrido[4,3-d]pyrimidine (ACI)
- PB22331
- CS-0055161
- DTXSID50627549
- AKOS006310176
- 4-Chloropyrido[4,3-d]-pyrimidine
- J-515196
- SCHEMBL1234859
- 89583-92-6
- Pyrido[4,3-d]pyrimidine, 4-chloro-
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- MDL: MFCD09881279
- Inchi: 1S/C7H4ClN3/c8-7-5-3-9-2-1-6(5)10-4-11-7/h1-4H
- InChI Key: MFUWUCHAQPUKDY-UHFFFAOYSA-N
- SMILES: ClC1C2C(=CC=NC=2)N=CN=1
Computed Properties
- Exact Mass: 165.00900
- Monoisotopic Mass: 165.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 38.7A^2
Experimental Properties
- Density: 1.438
- Boiling Point: 316.135 °C at 760 mmHg
- Flash Point: 316.135 °C at 760 mmHg
- Refractive Index: 1.675
- PSA: 38.67000
- LogP: 1.67820
Pyrido[4,3-d]pyrimidine,4-chloro- Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Pyrido[4,3-d]pyrimidine,4-chloro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM336488-100mg |
4-Chloropyrido[4,3-d]pyrimidine |
89583-92-6 | 95%+ | 100mg |
$1491 | 2021-08-18 | |
| Matrix Scientific | 122843-1g |
4-Chloropyrido[4,3-d]pyrimidine, 95+% |
89583-92-6 | 95+% | 1g |
$2970.00 | 2023-09-07 | |
| Chemenu | CM336488-100mg |
4-Chloropyrido[4,3-d]pyrimidine |
89583-92-6 | 95%+ | 100mg |
$1112 | 2024-07-21 | |
| Matrix Scientific | 122843-1g |
4-Chloropyrido[4,3-d]pyrimidine, 95+% |
89583-92-6 | 95+% | 1g |
$2970.00 | 2023-09-11 | |
| Ambeed | A506375-1g |
4-Chloropyrido[4,3-d]pyrimidine |
89583-92-6 | 95% | 1g |
$633.0 | 2025-04-15 |
Pyrido[4,3-d]pyrimidine,4-chloro- Suppliers
Pyrido[4,3-d]pyrimidine,4-chloro- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Pyrido[4,3-d]pyrimidine,4-chloro-
Pyrido[4,3-d]pyrimidine,4-chloro- (CAS No. 89583-92-6): A Comprehensive Overview of Its Structural Features and Emerging Applications
The compound Pyrido[4,3-d]pyrimidine,4-chloro-, identified by the Chemical Abstracts Service Number (CAS No.) 89583-92-6, represents a significant class of heterocyclic molecules that have garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, consisting of a pyrido[4,3-d]pyrimidine core substituted with a chloro group at the 4-position, exhibits a unique combination of chemical and biological properties that make it a valuable scaffold for drug discovery.
Pyrido[4,3-d]pyrimidines are known for their broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties. The introduction of a chloro substituent at the 4-position further modulates the pharmacological profile of these compounds, enhancing their binding affinity to biological targets. Recent studies have highlighted the potential of this scaffold in developing novel therapeutic agents, particularly in the treatment of chronic diseases and infections.
The structural features of Pyrido[4,3-d]pyrimidine,4-chloro- make it an attractive candidate for further chemical modification. The presence of both nitrogen and oxygen heteroatoms in its core structure allows for diverse functionalization strategies, enabling the synthesis of derivatives with tailored biological activities. For instance, researchers have explored the use of this compound as a precursor in the development of kinase inhibitors, which are crucial in targeted cancer therapies.
In recent years, significant advancements have been made in understanding the mechanisms by which pyrido[4,3-d]pyrimidines exert their pharmacological effects. One notable area of research has focused on their role as inhibitors of protein-protein interactions (PPIs), which are essential in various cellular processes. The chloro-substituted derivative has shown promise in disrupting PPIs associated with inflammatory diseases and cancer progression.
The synthesis of Pyrido[4,3-d]pyrimidine,4-chloro- involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies have enabled the efficient preparation of this compound using transition metal-catalyzed cross-coupling reactions and other advanced techniques. These advancements have not only improved the accessibility of the compound but also opened new avenues for its structural diversification.
One of the most compelling aspects of this compound is its potential in addressing unmet medical needs. For example, studies have demonstrated its efficacy against drug-resistant bacterial strains by targeting essential bacterial enzymes. This has sparked interest in developing novel antibiotics based on this scaffold, which is critical in combating the growing threat of antimicrobial resistance.
The pharmacokinetic properties of Pyrido[4,3-d]pyrimidine,4-chloro- have also been extensively studied to optimize its therapeutic potential. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to enhance bioavailability and reduce toxicity. These efforts have led to the development of prodrugs and formulations that improve the compound's delivery to target tissues.
In conclusion, Pyrido[4,3-d]pyrimidine,4-chloro- (CAS No. 89583-92-6) is a versatile and promising compound with significant applications in pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and synthetic possibilities, this compound is poised to play a crucial role in addressing some of the most pressing challenges in medicine today.
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